molecular formula C21H19Br2N2P B188379 1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane CAS No. 74607-68-4

1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane

Cat. No.: B188379
CAS No.: 74607-68-4
M. Wt: 490.2 g/mol
InChI Key: PRHBLNXBRMPKNT-UHFFFAOYSA-N
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Description

1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane is a complex organic compound that belongs to the class of diazaphosphorines. These compounds are characterized by the presence of nitrogen and phosphorus atoms within a heterocyclic ring structure. The specific compound features additional bromophenyl and phenyl groups, which may influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane typically involves the following steps:

    Formation of the Diazaphosphorine Ring: This can be achieved through the reaction of appropriate amines with phosphorus trichloride (PCl₃) under controlled conditions.

    Introduction of Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups can be introduced via substitution reactions using corresponding bromophenyl and phenyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenyl)-5-phenyl-
  • 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-chlorophenyl)-5-phenyl-
  • 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-

Comparison

Compared to similar compounds, 1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane may exhibit unique properties due to the presence of bromine atoms, which can influence its reactivity and interactions. The bromophenyl groups may enhance its ability to participate in specific chemical reactions and potentially increase its biological activity.

Properties

CAS No.

74607-68-4

Molecular Formula

C21H19Br2N2P

Molecular Weight

490.2 g/mol

IUPAC Name

1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane

InChI

InChI=1S/C21H19Br2N2P/c22-17-6-10-19(11-7-17)24-14-25(20-12-8-18(23)9-13-20)16-26(15-24)21-4-2-1-3-5-21/h1-13H,14-16H2

InChI Key

PRHBLNXBRMPKNT-UHFFFAOYSA-N

SMILES

C1N(CP(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br

Canonical SMILES

C1N(CP(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br

74607-68-4

Origin of Product

United States

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